Methyl 4-bromo-3-cyano-2-(difluoromethyl)phenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-2-(difluoromethyl)phenylacetate is a chemical compound that belongs to the class of phenylacetate derivatives. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its intricate molecular structure, which includes a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring.
Preparation Methods
The synthesis of Methyl 4-bromo-3-cyano-2-(difluoromethyl)phenylacetate typically involves several steps. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the reaction of a brominated phenylacetate derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are relatively stable and environmentally benign .
Chemical Reactions Analysis
Methyl 4-bromo-3-cyano-2-(difluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, and the difluoromethyl group can undergo oxidation.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura reaction, forming new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-(difluoromethyl)phenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-cyano-2-(difluoromethyl)phenylacetate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its biological activity.
Comparison with Similar Compounds
Methyl 4-bromo-3-cyano-2-(difluoromethyl)phenylacetate can be compared with other phenylacetate derivatives, such as:
- Methyl 3-bromo-4-cyano-2-(difluoromethyl)phenylacetate
- Methyl 4-bromo-2-cyano-3-(difluoromethyl)phenylacetate
These compounds share similar structural features but differ in the position of the bromine, cyano, and difluoromethyl groups on the phenyl ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[4-bromo-3-cyano-2-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-3-8(12)7(5-15)10(6)11(13)14/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHTAWJKSCFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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